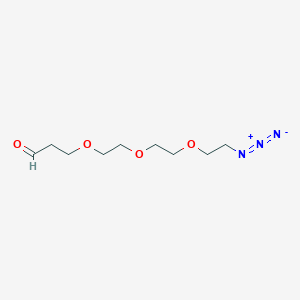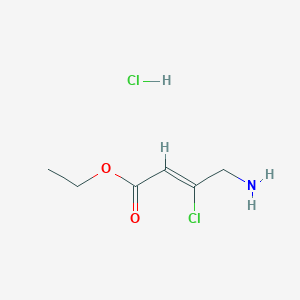
Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride is an organic compound with a unique structure that includes an ethyl ester, an amino group, and a chlorine atom attached to a butenoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride typically involves the reaction of ethyl acetoacetate with appropriate amines and chlorinating agents. One common method includes the following steps:
Formation of the Intermediate: Ethyl acetoacetate reacts with ammonia or an amine to form an intermediate compound.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The resulting product is esterified to form Ethyl (Z)-4-amino-3-chlorobut-2-enoate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of amino alcohols or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of carboxylic acids and alcohols.
科学的研究の応用
Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride involves its interaction with specific molecular targets. The amino and chlorine groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing biological pathways. The compound may inhibit or activate certain enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl (E)-4-amino-3-chlorobut-2-enoate: The E isomer of the compound with different spatial arrangement.
Ethyl 4-amino-3-chlorobutanoate: Lacks the double bond, leading to different reactivity.
Ethyl 4-amino-3-bromobut-2-enoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride is unique due to its specific geometric configuration (Z isomer) and the presence of both amino and chlorine groups, which confer distinct reactivity and potential biological activity compared to its analogs.
特性
IUPAC Name |
ethyl (Z)-4-amino-3-chlorobut-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2.ClH/c1-2-10-6(9)3-5(7)4-8;/h3H,2,4,8H2,1H3;1H/b5-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAJYXPQWDQNNJ-FBZPGIPVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/CN)\Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667277.png)
![2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2667279.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2667280.png)
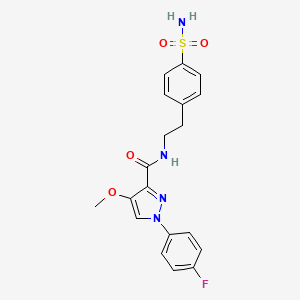
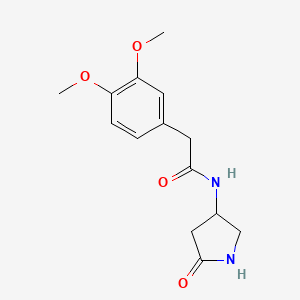


![2-Methylspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2667285.png)

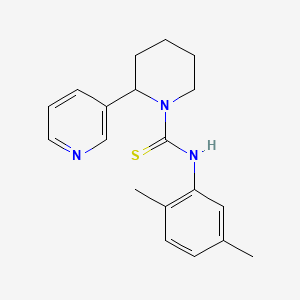
![N-[1-(Oxan-2-yl)propyl]prop-2-enamide](/img/structure/B2667290.png)
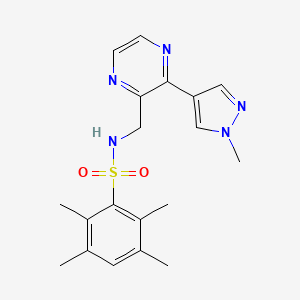
![Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2667297.png)
